N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline
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Overview
Description
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline is an organic compound characterized by the presence of a nitrophenyl group attached to an ethynyl linkage, which is further connected to an aniline moiety with a methyl substitution on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and N-methylaniline.
Formation of Ethynyl Linkage: The ethynyl linkage is introduced through a Sonogashira coupling reaction, which involves the reaction of 4-nitrobenzaldehyde with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Final Product Formation: The resulting intermediate is then reacted with N-methylaniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline involves its interaction with molecular targets through its nitrophenyl and ethynyl groups. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-N,N-dimethylaniline: Similar structure but lacks the nitrophenyl group.
N,N-dimethyl-4-[(4-nitrophenyl)ethynyl]aniline: Similar structure but with dimethyl substitution on the nitrogen atom.
Uniqueness
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline is unique due to the presence of both the nitrophenyl and ethynyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
101456-22-8 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-methyl-4-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C15H12N2O2/c1-16-14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(18)19/h4-11,16H,1H3 |
InChI Key |
RLYOERJLGZURGK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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